molecular formula C5H3F3N2O2 B12953801 3-(Trifluoromethyl)isoxazole-5-carboxamide

3-(Trifluoromethyl)isoxazole-5-carboxamide

Cat. No.: B12953801
M. Wt: 180.08 g/mol
InChI Key: ZKMVCXYCZPQRSW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isoxazole-5-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base . This reaction proceeds under mild conditions and yields the desired isoxazole derivative.

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Microwave irradiation has also been used to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(Trifluoromethyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets . The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)isoxazole-4-carboxamide
  • 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
  • 3-(Trifluoromethyl)isoxazole-5-methylcarboxamide

Comparison: Compared to its analogs, 3-(Trifluoromethyl)isoxazole-5-carboxamide exhibits unique properties due to the presence of the carboxamide group at the 5-position. This substitution enhances its stability and biological activity, making it a more potent compound in various applications .

Properties

Molecular Formula

C5H3F3N2O2

Molecular Weight

180.08 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-2(4(9)11)12-10-3/h1H,(H2,9,11)

InChI Key

ZKMVCXYCZPQRSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(=O)N

Origin of Product

United States

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